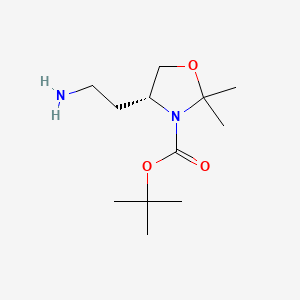
1-methylpyrrolidine-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methylpyrrolidine-2-carboximidamide hydrochloride (MPCA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. MPCA has been used in the synthesis of a variety of compounds such as peptides, proteins, and other organic molecules. MPCA is also a key intermediate in the synthesis of several drugs and has been used in the synthesis of a number of pharmaceuticals.
Mecanismo De Acción
1-methylpyrrolidine-2-carboximidamide hydrochloride is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. The mechanism of action of 1-methylpyrrolidine-2-carboximidamide hydrochloride is not fully understood, however it is believed to interact with various biological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
1-methylpyrrolidine-2-carboximidamide hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been shown to have an effect on the activity of various hormones, such as cortisol and testosterone. It has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methylpyrrolidine-2-carboximidamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to work with. Additionally, it is readily available and can be stored for long periods of time without degrading. However, there are also some limitations to using 1-methylpyrrolidine-2-carboximidamide hydrochloride in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with due to its reactivity. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
1-methylpyrrolidine-2-carboximidamide hydrochloride has potential applications in a variety of scientific fields, and there are a number of future directions that could be explored. These include the development of new synthetic methods for the synthesis of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives, the development of new pharmaceuticals, and the development of new methods for the delivery of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives. Additionally, further research could be conducted into the biochemical and physiological effects of 1-methylpyrrolidine-2-carboximidamide hydrochloride, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-methylpyrrolidine-2-carboximidamide hydrochloride is synthesized through the reaction of pyrrolidine with formic acid in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography. The yield of the product is usually around 75%.
Aplicaciones Científicas De Investigación
1-methylpyrrolidine-2-carboximidamide hydrochloride has been used as a building block in the synthesis of a number of compounds. It has been used in the synthesis of peptides, proteins, and other organic molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been used in the synthesis of a number of pharmaceuticals. It has also been used in the synthesis of compounds for use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propiedades
IUPAC Name |
1-methylpyrrolidine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-9-4-2-3-5(9)6(7)8;/h5H,2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHEDPEEBZDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carboximidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)






![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)